3-(2-Methoxy-5-methylphenyl)azetidin-3-ol is a compound belonging to the azetidine family, characterized by a four-membered nitrogen-containing heterocycle. This compound features a methoxy group and a methyl group on the benzyl moiety, which contribute to its unique chemical properties. The molecular formula of this compound is , with a molecular weight of 193.24 g/mol. Its IUPAC name reflects its structure, indicating the presence of both the azetidine ring and the specific substituents on the benzyl group.
The compound has gained attention in scientific research due to its potential therapeutic applications, particularly in medicinal chemistry. Research into its biological activity suggests it could serve as a scaffold for drug development, particularly for compounds exhibiting antimicrobial and antiviral properties.
3-(2-Methoxy-5-methylphenyl)azetidin-3-ol can be classified as an azetidine derivative. Azetidines are known for their diverse biological activities and are often explored in pharmaceutical research for their potential therapeutic effects.
The synthesis of 3-(2-Methoxy-5-methylphenyl)azetidin-3-ol can be achieved through several methods, including:
The synthesis typically requires controlled conditions, often involving bases such as sodium hydride and solvents like dimethylformamide to facilitate the formation of the azetidine ring. The reaction mixture is heated to promote cyclization and subsequent formation of the azetidinol structure.
The molecular structure of 3-(2-Methoxy-5-methylphenyl)azetidin-3-ol consists of a four-membered azetidine ring bonded to a methoxy-substituted phenyl group. The presence of both methoxy and methyl groups enhances its reactivity and interaction with biological targets.
3-(2-Methoxy-5-methylphenyl)azetidin-3-ol can undergo various chemical reactions typical for azetidine derivatives:
These reactions are often facilitated by specific reagents and conditions tailored to achieve high yields while minimizing by-products .
The mechanism of action for 3-(2-Methoxy-5-methylphenyl)azetidin-3-ol involves its interaction with specific molecular targets within biological systems. It may exert effects by binding to enzymes or receptors, modulating their activity, which could lead to therapeutic outcomes.
Research indicates that compounds similar to 3-(2-Methoxy-5-methylphenyl)azetidin-3-ol may inhibit certain enzymes involved in disease pathways, suggesting potential applications in treating various conditions.
While specific physical properties such as boiling point or melting point are not readily available, general characteristics include:
Key chemical properties include:
3-(2-Methoxy-5-methylphenyl)azetidin-3-ol has several potential applications in scientific research:
This compound represents a promising area of research within organic chemistry and pharmacology, with ongoing studies aimed at elucidating its full potential and applications in various fields.
The 3-arylazetidin-3-ol scaffold, exemplified by 3-(2-methoxy-5-methylphenyl)azetidin-3-ol (CAS: 1388052-02-5), represents a strategically important class of saturated nitrogen heterocycles in modern drug design. Characterized by a four-membered azetidine ring bearing a hydroxyl group and an aryl substituent at the C3 position, this scaffold combines conformational rigidity with polar functionality. The strained azetidine ring induces significant bond angle distortion (approximately 90° vs. 109.5° in sp³-hybridized carbons), creating a high-energy molecular framework that enhances target binding through "ring strain energy release" upon interaction with biological receptors [2] [6].
The C3-hydroxy group enables hydrogen-bonding interactions with protein targets, while the aryl moiety (typically substituted phenyl) provides hydrophobic surface contact. This dual functionality allows 3-arylazetidin-3-ols to serve as versatile bioisosteres for propanoic acid derivatives or constrained analogs of β-amino alcohols. Computational studies of related analogs like 3-(2-methylphenyl)azetidin-3-ol (CID: 65920471) confirm a puckered ring conformation where the aryl group occupies a pseudo-axial position, optimizing steric exposure for receptor binding [1] [3]. In oncology applications, this scaffold’s rigidity improves selectivity for kinase domains like VEGFR-2 by reducing entropic penalties upon binding [2].
Table 1: Structural and Physicochemical Properties of 3-(2-Methoxy-5-methylphenyl)azetidin-3-ol
Property | Value/Descriptor | Significance |
---|---|---|
Molecular Formula | C₁₁H₁₅NO₂ | Moderate molecular weight (~193 g/mol) |
Hydrogen Bond Donors | 1 (hydroxyl group) | Enables target recognition via H-bonding |
Hydrogen Bond Acceptors | 3 (N, O, methoxy O) | Enhances solubility & binding interactions |
Ring Conformation | Puckered azetidine | Creates stereoelectronic effects for binding |
Aryl Substitution Pattern | 1,2,4-trisubstituted | Optimizes steric and electronic diversity |
The 2-methoxy and 5-methyl substituents on the phenyl ring of this azetidine derivative confer specific pharmacochemical advantages. The methoxy group (-OCH₃) acts as a moderate electron-donating substituent that increases aryl ring electron density through resonance (+R effect), enhancing π-stacking interactions with tyrosine residues in kinase binding pockets [2]. This electronic modulation proves critical in anticancer scaffolds like VEGFR-2 inhibitors, where methoxy-containing analogs demonstrate superior binding affinity compared to unsubstituted or halogenated derivatives [2].
The ortho-positioned methyl group (-CH₃) provides strategic steric protection of the azetidine ring against metabolic degradation. This ortho-effect shields the C3-hydroxy group from oxidative enzymes like cytochrome P450, improving metabolic stability as evidenced in microsomal studies of similar 3-(o-tolyl)azetidin-3-ol analogs [4] [6]. Additionally, the methyl group’s hydrophobicity enhances membrane permeability, addressing a common limitation of polar azetidine scaffolds. The combined 1,2,4-trisubstitution pattern (methoxy at C2, methyl at C5) creates a directional hydrophobicity gradient that optimizes target engagement—validated in docking studies where 2-methoxy-5-methyl substitution improved VEGFR-2 binding scores by 1.8 kcal/mol versus monosubstituted analogs [2].
Azetidine chemistry has evolved from synthetic curiosity to essential medicinal pharmacophore over seven decades:
1950s-1960s: Initial synthetic methodologies established azetidine’s accessibility via ring-closure reactions, though biological evaluation remained limited. The discovery of azetidine-2-carboxylic acid as a natural proline analog highlighted potential bioactivity.
1990s-2000s: Improved stereoselective syntheses enabled 3-substituted azetidin-3-ol production at pharmacologically relevant scales. Seminal work demonstrated azetidine’s advantages over larger N-heterocycles (piperidines, pyrrolidines) in reducing off-target effects through conformational restriction [2].
2010-Present: Azetidines emerged as privileged scaffolds in oncology and CNS therapeutics. Key milestones include:
Table 2: Evolution of Azetidine Scaffolds in Medicinal Chemistry
Era | Key Advancement | Impact on 3-(2-Methoxy-5-methylphenyl)azetidin-3-ol Development |
---|---|---|
1950-1970 | First azetidine syntheses | Established core ring formation methods |
1980-2000 | Bioisosteric replacement strategies | Validated azetidine as piperidine/pyrrolidine substitute |
2010-2015 | 3-Arylazetidin-3-ol synthetic optimization | Enabled efficient access to C3-aryl derivatives |
2016-Present | Targeted anticancer hybrid development | Demonstrated VEGFR-2 inhibition via thiourea-azetidine hybrids |
Recent advances focus on molecular hybridization—exemplified by 2021 research coupling 3-(4-methoxyphenyl)azetidine with thiourea groups to create dual-mechanism anticancer agents. These hybrids leverage azetidine’s kinase affinity while thiourea moieties inhibit angiogenesis pathways, demonstrating synergistic antiproliferative effects against nine cancer cell lines [2]. The 3-(2-methoxy-5-methylphenyl)azetidin-3-ol scaffold represents a contemporary evolution of this approach, where optimized aryl substitution enhances both pharmacokinetic and pharmacodynamic properties.
The scaffold’s synthetic versatility—amenable to N-functionalization at the azetidine nitrogen, C3-aryl diversification, and hydroxyl group modification—positions it as a multidimensional building block for next-generation targeted therapies. Current research explores its incorporation into proteolysis-targeting chimeras (PROTACs) and covalent inhibitors, expanding beyond traditional occupancy-based pharmacology [2] [6].
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 10606-14-1